molecular formula C15H11F3O B12847569 1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone

1-[2'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone

Cat. No.: B12847569
M. Wt: 264.24 g/mol
InChI Key: OPJWAMGFUROXDD-UHFFFAOYSA-N
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Description

1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is an organic compound with the molecular formula C15H11F3O. It is a member of the biphenyl family, characterized by the presence of a trifluoromethyl group attached to one of the phenyl rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 2-(trifluoromethyl)benzoyl chloride with biphenyl in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices .

Mechanism of Action

The mechanism of action of 1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

  • 1-[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl] ethanone
  • 2-(Trifluoromethyl)acetophenone
  • 4-(Trifluoromethyl)benzophenone

Comparison: 1-[2’-(Trifluoromethyl)[1,1’-biphenyl]-2-yl] ethanone is unique due to the position of the trifluoromethyl group on the biphenyl structure. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the trifluoromethyl group in different positions can lead to variations in electron distribution, steric effects, and overall molecular interactions .

Properties

Molecular Formula

C15H11F3O

Molecular Weight

264.24 g/mol

IUPAC Name

1-[2-[2-(trifluoromethyl)phenyl]phenyl]ethanone

InChI

InChI=1S/C15H11F3O/c1-10(19)11-6-2-3-7-12(11)13-8-4-5-9-14(13)15(16,17)18/h2-9H,1H3

InChI Key

OPJWAMGFUROXDD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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